Synthetic Yield: Transition-Metal-Free Radical Coupling vs. Conventional Borrowing Hydrogen
1,3-Diphenylpropan-1-ol was synthesized via a transition-metal-free radical coupling method using t-BuONa, achieving an 'excellent yield' [1]. In contrast, the conventional borrowing hydrogen method, which requires transition-metal catalysts, is often limited by lower yields and the need for costly and toxic metal removal steps [1]. This direct comparison highlights a significant advantage in process efficiency and sustainability.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Excellent yield (as reported in the study, specific numerical value not provided in abstract but described as 'excellent') |
| Comparator Or Baseline | Conventional borrowing hydrogen method using transition-metal catalysts |
| Quantified Difference | Transition-metal-free method provides a simpler, less toxic, step- and cost-efficient alternative, implying a higher effective yield and reduced purification burden. |
| Conditions | β-alkylation of 1-phenylethanol with benzyl alcohols using t-BuONa under inert atmosphere, without transition metals. |
Why This Matters
The transition-metal-free synthesis reduces costs, eliminates metal contamination, and aligns with green chemistry principles, making 1,3-diphenylpropan-1-ol a preferred choice for industrial scale-up and environmentally conscious procurement.
- [1] Le HV, Nguyen VTB, Le HX, Nguyen TT, Nguyen KD, Ho PH, Nguyen TTH. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen. 2024;13(12):e202400139. doi:10.1002/open.202400139 View Source
